molecular formula C7H12ClN3 B14790423 N1-Methylbenzene-1,2,4-triamine hydrochloride

N1-Methylbenzene-1,2,4-triamine hydrochloride

Katalognummer: B14790423
Molekulargewicht: 173.64 g/mol
InChI-Schlüssel: YHHQYQQZFMEWTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-Methylbenzene-1,2,4-triamine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of benzene, containing three amine groups and one methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N1-Methylbenzene-1,2,4-triamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 4,6-dinitro-1,3-phenylenediamine using a palladium-carbon catalyst under a hydrogen atmosphere. The reaction is typically carried out at a temperature of 85°C and a pressure of 1-1.5 MPa. After the hydrogenation reaction, the catalyst is removed by hot filtration under nitrogen protection to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities to meet demand .

Analyse Chemischer Reaktionen

Types of Reactions

N1-Methylbenzene-1,2,4-triamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include nitro derivatives, simpler amine derivatives, and substituted benzene compounds .

Wirkmechanismus

The mechanism of action of N1-Methylbenzene-1,2,4-triamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. This reactivity is due to the presence of multiple amine groups, which can donate electrons to form stable products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N1-Methylbenzene-1,2,4-triamine hydrochloride include:

Uniqueness

This compound is unique due to its specific arrangement of amine and methyl groups, which confer distinct chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates .

Eigenschaften

Molekularformel

C7H12ClN3

Molekulargewicht

173.64 g/mol

IUPAC-Name

1-N-methylbenzene-1,2,4-triamine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,8-9H2,1H3;1H

InChI-Schlüssel

YHHQYQQZFMEWTA-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.